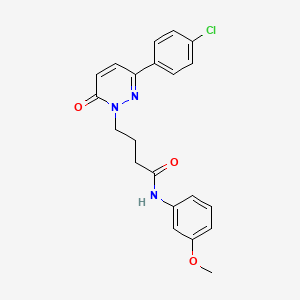

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)butanamide

Descripción

Propiedades

IUPAC Name |

4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3-methoxyphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3/c1-28-18-5-2-4-17(14-18)23-20(26)6-3-13-25-21(27)12-11-19(24-25)15-7-9-16(22)10-8-15/h2,4-5,7-12,14H,3,6,13H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBHQYLTFPDQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a coupling reaction, typically using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as halogens, alkylating agents, and various catalysts are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)butanamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Pyridazinone Derivatives

Key Observations:

Substituent Effects: The target compound’s 3-methoxyphenyl group introduces electron-donating effects, contrasting with 6f and 6h, which feature chlorophenylpiperazine moieties (electron-withdrawing). Piperazine derivatives often enhance solubility and receptor binding .

Synthetic Routes: The target compound’s synthesis likely involves condensation of pyridazinone precursors with substituted phenyl amines, analogous to methods in and . In contrast, 6f and 6h were synthesized via piperazine coupling to pyridazinone intermediates under mild conditions (DCM-MeOH elution), achieving moderate yields (44–54%) .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Key Findings:

- Lipophilicity : The target compound’s LogP ~3.2 suggests moderate membrane permeability, comparable to 6f and 6h but lower than 5a , which has a polar sulfonamide group .

- Bioactivity: While direct data for the target compound is unavailable, 6f and 6h demonstrated antipyretic and anti-inflammatory activity in vitro, attributed to pyridazinone’s COX inhibition and piperazine’s serotonin receptor modulation .

Actividad Biológica

The compound 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)butanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C21H20ClN3O

- Molecular Weight : 367.86 g/mol

- IUPAC Name : 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)butanamide

The compound features a pyridazinone core, a chlorophenyl substituent, and a methoxyphenyl group, which contribute to its unique chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of specific enzymes and receptors. The presence of the chlorophenyl moiety enhances its potential interactions with various biological targets, making it a candidate for therapeutic applications.

Key Biological Activities

- Anticancer Properties :

- Kinase Inhibition :

- Enzyme Inhibition :

The mechanism by which 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)butanamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate their activity, leading to downstream effects on cellular processes such as signal transduction and gene expression regulation.

Case Studies

- In Vitro Studies :

- Kinase Profiling :

Data Tables

Q & A

Basic Synthesis: What are the optimal reaction conditions for synthesizing 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)butanamide?

The synthesis typically involves multi-step pathways starting from chlorinated aromatic precursors and pyridazinone intermediates. Key steps include:

- Coupling reactions : Use ethanol or acetic acid as solvents with acid catalysts (e.g., HCl or H₂SO₄) to form amide bonds between intermediates .

- Temperature control : Maintain 60–80°C for cyclization steps to form the pyridazinone core .

- Purification : Column chromatography (e.g., DCM-MeOH gradients) yields >90% purity in final steps .

Advanced Synthesis: How can researchers address low yields in multi-step syntheses of this compound?

Yield optimization requires:

- Intermediate characterization : Use HPLC to monitor reaction progress and identify side products (e.g., unreacted 3-methoxyaniline) .

- Catalyst selection : Palladium-based catalysts improve coupling efficiency in aromatic substitutions .

- Solvent polarity adjustment : Switch from ethanol to DMF for sterically hindered intermediates to enhance solubility .

Basic Characterization: Which analytical techniques confirm the compound’s structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.4 ppm) and carbonyl groups (δ 165–170 ppm) .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., 392.8 g/mol) and fragmentation patterns .

- IR spectroscopy : Detect C=O stretches (~1660 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced Characterization: How to resolve conflicting spectral data for structural elucidation?

- X-ray crystallography : Resolves ambiguities in aromatic ring conformations and amide bond geometry .

- 2D NMR (COSY, HSQC) : Differentiates overlapping signals from chlorophenyl and methoxyphenyl groups .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., pyridazinone derivatives in ) .

Biological Evaluation: What methodologies assess the compound’s pharmacological potential?

- Enzyme inhibition assays : Test IC₅₀ values against kinases or proteases using fluorogenic substrates .

- Cell viability studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate cytotoxicity .

- Binding affinity measurements : Surface plasmon resonance (SPR) quantifies interactions with target receptors (e.g., GPCRs) .

Advanced SAR: How do substituents influence the compound’s bioactivity?

- Chlorophenyl group : Enhances lipophilicity (logP ~3.5) and membrane permeability, critical for CNS activity .

- Methoxyphenyl moiety : Modulates electron density, affecting hydrogen bonding with enzymatic targets (e.g., COX-2) .

- Pyridazinone core : Stabilizes π-π interactions in receptor binding pockets .

Data Contradictions: How to address discrepancies in reported bioactivity data?

- Standardize assays : Use identical cell lines (e.g., ATCC-certified) and control compounds to minimize variability .

- Dose-response validation : Repeat experiments across multiple concentrations (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ trends .

- Meta-analysis : Compare results with structurally analogous compounds (e.g., ) to identify outliers .

Stability Studies: What methods evaluate the compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 2–9) and quantify degradation via LC-MS .

- Thermal analysis : TGA/DSC determines decomposition temperatures (>200°C indicates suitability for oral formulations) .

- Light sensitivity : UV-Vis spectroscopy monitors photodegradation rates under accelerated conditions .

Mechanistic Studies: How to investigate its interaction with enzymatic targets?

- Molecular docking : Use AutoDock Vina to model binding poses in COX-2 or MAP kinase active sites .

- Kinetic assays : Measure kcat/Km values to determine inhibition mechanisms (competitive vs. non-competitive) .

- Mutagenesis studies : Engineer enzymes with single-point mutations (e.g., Ser530Ala in COX-2) to validate binding sites .

Formulation Challenges: What strategies improve solubility for in vivo studies?

- Co-solvent systems : Use PEG-400/water mixtures (70:30 v/v) to enhance aqueous solubility .

- Nanoparticle encapsulation : PLGA nanoparticles (size <200 nm) improve bioavailability in rodent models .

- Prodrug design : Introduce phosphate esters at the amide group for pH-dependent release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.